molecular formula C21H18N6 B4533260 2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile

2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile

Cat. No. B4533260
M. Wt: 354.4 g/mol
InChI Key: HDOPZXLYCXFHEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Efficient and Simple Approach for Synthesis: Siddekha et al. (2011) describe a one-pot four-component synthesis method for pyranopyrazoles, suggesting a potential pathway for synthesizing related compounds, demonstrating the use of catalytic amounts of imidazole in water as a medium, which is rapid, simple, eco-friendly, and yields products in good quantities (Siddekha, Nizam, & Pasha, 2011).

Molecular Structure Analysis

  • Crystal Structure and DFT Calculations: Naveen et al. (2021) detailed the crystal structure and Hirshfeld surface analysis of a novel pyrazole derivative, providing insights into the molecular structure through spectroscopic methods and DFT calculations. This could be analogous to the study of the molecular structure of the specified nicotinonitrile derivative (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Chemical Reactions and Properties

  • Unexpected Cyclization and Synthesis Routes: The work by Al-Omran et al. (2013) explores the reactions of 3-anilinoenones with active methylene nitrile, uncovering various synthesis routes to nicotinonitriles and related compounds. This study provides a basis for understanding the chemical reactivity and potential transformations of nicotinonitrile derivatives (Al-Omran, Ph, EtOH reflux, & reflux COOEt EtOH, 2013).

Physical Properties Analysis

  • Spectroscopic and X-Ray Studies: Padilla-Martínez et al. (2011) report on the X-ray supramolecular structure and spectroscopy of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, offering a model for examining the physical properties of similar compounds through X-ray diffraction and spectroscopic methods (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011).

Chemical Properties Analysis

  • Antioxidant Properties and DFT Calculations: The study by Naveen et al. (2021), besides providing structural insights, also evaluates the antioxidant susceptibilities of the compound, adding a layer to the chemical properties analysis through in vitro methods and theoretical DFT calculations (Naveen et al., 2021).

properties

IUPAC Name

2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-2-26-12-10-23-20(26)15-27-11-8-19(25-27)16-5-3-6-17(13-16)21-18(14-22)7-4-9-24-21/h3-13H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOPZXLYCXFHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2C=CC(=N2)C3=CC(=CC=C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile
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2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile
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2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile
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2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile
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2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile
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2-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile

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